molecular formula C12H21N3OS B4019906 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

Cat. No. B4019906
M. Wt: 255.38 g/mol
InChI Key: UMGROYQJHTVJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide and related compounds involves several key steps, including the cyclization of thiosemicarbazide with appropriate ketones or aldehydes and subsequent modifications to add specific functional groups. This process results in the formation of the thiadiazol ring, a crucial structural component of these compounds (Mishra et al., 2016).

Molecular Structure Analysis

The molecular structure of these thiadiazole derivatives reveals a planar thiadiazole ring, often substituted with various alkyl or aryl groups. The precise arrangement of these substituents significantly influences the compound's physical and chemical properties. X-ray diffraction analysis has provided detailed insights into the compounds' crystalline structure, showcasing the planarity of the thiadiazole ring and its interactions with adjacent molecular groups (Loughzail et al., 2008).

Chemical Reactions and Properties

These thiadiazole compounds undergo various chemical reactions, including nucleophilic substitutions and additions, due to the reactive nature of the thiadiazole ring. The presence of functional groups such as the sulfonamide moiety further contributes to their reactivity, allowing for the synthesis of a wide array of derivatives with diverse biological activities. The chemical properties are thus largely determined by the nature and position of these substituents on the thiadiazole core (Jeoffreys et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide derivatives vary with their molecular structure. These properties are crucial for determining the compounds' suitability for different applications, including their potential as bioactive molecules. Detailed analyses, including spectroscopic and crystallographic studies, have elucidated these aspects, providing a foundation for further modifications and applications (Dani et al., 2013).

Chemical Properties Analysis

The chemical behavior of thiadiazole derivatives is influenced by their electronic structure, including the distribution of electron density across the molecule. Studies have shown that these compounds can act as electron donors or acceptors in chemical reactions, making them versatile intermediates in organic synthesis. The presence of substituents such as alkyl or aryl groups further modulates their reactivity, allowing for the design of molecules with targeted chemical properties (Karthikeyan et al., 2018).

properties

IUPAC Name

2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-5-6-9(4)11(16)13-12-15-14-10(17-12)7-8(2)3/h8-9H,5-7H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGROYQJHTVJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Reactant of Route 4
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Reactant of Route 5
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Reactant of Route 6
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

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